molecular formula C10H12BrClO B1597895 1-(4-Bromobutoxy)-3-chlorobenzene CAS No. 23529-80-8

1-(4-Bromobutoxy)-3-chlorobenzene

Cat. No.: B1597895
CAS No.: 23529-80-8
M. Wt: 263.56 g/mol
InChI Key: NFQQHXYGFYKMQL-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-3-chlorobenzene is an organic compound with the molecular formula C10H12BrClO. It is a derivative of benzene, where a bromobutoxy group and a chlorine atom are substituted on the benzene ring. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

The synthesis of 1-(4-Bromobutoxy)-3-chlorobenzene typically involves the reaction of 3-chlorophenol with 1,4-dibromobutane. The reaction is carried out under basic conditions, often using potassium carbonate as a base. The process involves the nucleophilic substitution of the hydroxyl group in 3-chlorophenol with the bromobutyl group from 1,4-dibromobutane, resulting in the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Bromobutoxy)-3-chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromobutoxy group can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromobutoxy group to a butoxy group, removing the bromine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromobutoxy)-3-chlorobenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of new materials, such as polymers and resins, due to its reactivity and functional groups.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-3-chlorobenzene depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological studies, it may interact with enzymes or receptors, inhibiting their activity or binding to specific sites.

The molecular targets and pathways involved vary depending on the specific reaction or application. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

1-(4-Bromobutoxy)-3-chlorobenzene can be compared to other similar compounds, such as:

    1-(4-Bromobutoxy)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    1-(4-Chlorobutoxy)-3-bromobenzene: Has the bromine and chlorine atoms swapped, which can affect its reactivity and applications.

    4-Bromobutyl phenyl ether: Similar structure but without the chlorine atom, affecting its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-(4-bromobutoxy)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQQHXYGFYKMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370570
Record name 1-(4-bromobutoxy)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23529-80-8
Record name 1-(4-bromobutoxy)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 L flask provided with a stirrer was charged with 128.6 g (1.0 mol) of m-chlorophenol (available from Tokyo Chemical Industry Co., Ltd.), 52.0 g (1.3 mols) of sodium hydroxide (available from Wako Pure Chemical Industries Ltd.), 259.1 g (1.2 mols) of 1,4-dibromobutane (available from Tokyo Chemical Industry Co., Ltd.) and 300 g of water. The content was maintained at 80° C. for 4 hours. Then the reaction liquid was cooled to room temperature, and deposited NaBr, produced by side reaction, was filtered off. The organic phase was separated and subjected to distillation under reduced pressure to give 216.9 g of the target m-(4-bromobutoxy)chlorobenzene (yield: 79%, purity: 96%).
Quantity
128.6 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
259.1 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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